2-(2-Bromoethyl)benzaldehyde

Catalog No.
S681974
CAS No.
22901-09-3
M.F
C9H9BrO
M. Wt
213.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromoethyl)benzaldehyde

CAS Number

22901-09-3

Product Name

2-(2-Bromoethyl)benzaldehyde

IUPAC Name

2-(2-bromoethyl)benzaldehyde

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

InChI

InChI=1S/C9H9BrO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2

InChI Key

PHDOYZATHWYOJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCBr)C=O

Canonical SMILES

C1=CC=C(C(=C1)CCBr)C=O

2-(2-Bromoethyl)benzaldehyde is an organic compound characterized by the molecular formula C₉H₉BrO and a molecular weight of 215.08 g/mol. It features a benzaldehyde functional group attached to a bromoethyl side chain. This compound is notable for its reactivity due to the presence of the bromine atom, which can participate in various

Currently, there is no documented information on the specific mechanism of action of 2-(2-Bromoethyl)benzaldehyde in biological systems.

  • Aldehydes can be irritants to the skin, eyes, and respiratory system.
  • Bromoalkanes can be lachrymators (cause tearing) and may be harmful upon inhalation or ingestion.

Synthesis:

2-(2-Bromoethyl)benzaldehyde is an organic compound not readily available commercially. However, its synthesis has been documented in scientific research. One reported method involves the condensation reaction of 2-phenylethanol with bromoacetyl bromide in the presence of potassium carbonate (K2CO3) as a base. []

Potential Applications:

While there is limited information on the specific applications of 2-(2-bromoethyl)benzaldehyde in current scientific research, its structure suggests potential uses in various areas:

  • Organic synthesis: The presence of the reactive aldehyde group (CHO) and the bromoethyl group (CH2CH2Br) makes it a potential building block for the synthesis of more complex molecules. The bromoethyl group can participate in various substitution and coupling reactions, while the aldehyde group can undergo condensation reactions and other transformations. []
  • Medicinal chemistry: The bromoethyl moiety is a common functional group found in various bioactive molecules, including some pharmaceuticals. The introduction of this group can sometimes influence the biological activity of a molecule. However, further research is needed to explore the specific potential of 2-(2-bromoethyl)benzaldehyde in this field. []
  • Material science: Aldehydes with long alkyl chains can be used as precursors for the synthesis of polymers. The bromoethyl group in 2-(2-bromoethyl)benzaldehyde could potentially be used to introduce specific functionalities into the resulting polymer chain. More research is needed to explore this possibility. []

  • Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles, allowing for the formation of various derivatives.
  • Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol or further transformed into other functionalities.

These reactions make 2-(2-Bromoethyl)benzaldehyde a versatile building block for synthesizing more complex organic compounds .

Research indicates that 2-(2-Bromoethyl)benzaldehyde exhibits biological activity, particularly in the synthesis of substituted isochromans. These compounds have shown potential pharmacological properties, including antimicrobial and anticancer activities. The biological evaluation of derivatives synthesized from this compound suggests that it may serve as a lead compound for further drug development .

The synthesis of 2-(2-Bromoethyl)benzaldehyde can be achieved through several methods:

  • Acetylation of 2-Bromoethanol: This method involves reacting 2-bromoethanol with benzaldehyde under acidic conditions to yield the desired product.
  • Bromination of Ethyl Benzene: Ethyl benzene can be brominated to introduce the bromoethyl group, followed by subsequent reactions to form 2-(2-Bromoethyl)benzaldehyde.

These synthetic routes are essential for producing this compound in laboratory settings and for further applications in organic chemistry .

2-(2-Bromoethyl)benzaldehyde serves multiple purposes in organic synthesis:

  • Intermediate in Organic Synthesis: It is used as a precursor for synthesizing various bioactive compounds.
  • Research and Development: Its derivatives are investigated for potential pharmaceutical applications, particularly in developing new antimicrobial and anticancer agents.

The versatility of this compound makes it significant in both academic research and industrial applications .

Interaction studies involving 2-(2-Bromoethyl)benzaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanisms of action and potential pathways for further functionalization. Understanding these interactions is crucial for designing new compounds with enhanced biological activity or specificity .

Several compounds share structural similarities with 2-(2-Bromoethyl)benzaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-BromobenzaldehydeAromatic aldehydeLacks the bromoethyl side chain
Benzyl bromideAlkyl halideNo aldehyde functionality; primarily used in substitution reactions
3-BromobenzaldehydeAromatic aldehydeDifferent position of bromine on the benzene ring
2-EthylbenzaldehydeAromatic aldehydeLacks bromine; used in different synthetic pathways

The uniqueness of 2-(2-Bromoethyl)benzaldehyde lies in its combination of both an aldehyde and a bromoethyl group, which allows it to participate in diverse

Conventional Synthetic Routes and Methodological Developments

The synthesis of 2-(2-Bromoethyl)benzaldehyde has evolved significantly through various methodological approaches that leverage both traditional organic synthesis principles and modern synthetic innovations. The compound's dual functionality necessitates careful synthetic planning to preserve both the aldehyde group and the bromoethyl substituent during preparation. Contemporary research has demonstrated that multiple synthetic pathways can be employed to access this important intermediate, each offering distinct advantages in terms of yield, selectivity, and operational simplicity.

The primary synthetic approach involves the acetylation of 2-bromoethanol with acetic anhydride and hydrochloric acid, followed by subsequent transformations to introduce the benzaldehyde functionality. This reaction mechanism initiates with the formation of a carbocation from the protonated bromine and ethylene, followed by nucleophilic attack by the acetate anion to form a tertiary alcohol. The final step involves elimination of bromine to generate the desired 2-(2-bromoethyl)benzaldehyde product. Alternative methodologies have been developed that utilize different starting materials and reaction conditions to optimize the overall synthetic efficiency.

Nucleophilic Substitution Reactions with 2-(2-Bromoethyl)benzaldehyde

Nucleophilic substitution reactions represent a fundamental transformation pathway for 2-(2-bromoethyl)benzaldehyde, particularly in the synthesis of isochroman derivatives and related heterocyclic compounds. Research has demonstrated that the compound undergoes efficient nucleophilic substitution when reacted with a variety of aryl and heteroaryl amines in acetic acid medium. This facile and efficient synthetic route operates under catalyst-free and additive-free conditions, proceeding at reflux temperatures with remarkably short reaction times to furnish products in good to excellent yields.

The nucleophilic substitution mechanism follows a characteristic pathway where the bromine atom serves as an excellent leaving group, facilitating attack by various nucleophiles at the terminal carbon of the ethyl chain. This reaction pathway has been extensively utilized in the preparation of substituted isochromans, where the nucleophilic amine attacks the electrophilic carbon bearing the bromine substituent. The reaction proceeds through an addition-elimination mechanism that is characteristic of reactions occurring at sp² or sp hybridized carbon atoms, distinguishing it from traditional SN1 and SN2 reaction pathways.

Experimental investigations have revealed that the reaction efficiency is significantly influenced by the electronic properties of the nucleophile and the reaction conditions employed. Electron-rich amines generally exhibit enhanced reactivity compared to electron-deficient counterparts, while the choice of solvent and temperature can dramatically affect both reaction rate and product selectivity. The presence of electron-withdrawing groups ortho and para to the reaction center substantially enhances the rate of substitution, as demonstrated in systematic studies of aryl halide nucleophilic substitution reactions.

Catalyst-Free Cyclization Strategies for Isochroman Derivatives

The development of catalyst-free cyclization strategies represents a significant advancement in the utilization of 2-(2-bromoethyl)benzaldehyde for the synthesis of isochroman derivatives. These methodologies eliminate the need for expensive metal catalysts or harsh reaction conditions while maintaining high synthetic efficiency and product purity. The bifunctional nature of 2-(2-bromoethyl)benzaldehyde makes it particularly well-suited for intramolecular cyclization reactions that generate cyclic structures with defined stereochemistry.

Research has established that the compound undergoes efficient cyclization reactions when treated with appropriate nucleophiles under mild conditions. The cyclization process typically involves initial nucleophilic attack at the carbonyl carbon of the aldehyde group, followed by intramolecular displacement of the bromine substituent to form the desired cyclic product. This reaction sequence proceeds without the requirement for additional catalysts or activating agents, making it an attractive synthetic methodology from both economic and environmental perspectives.

The mechanistic pathway for these cyclization reactions involves the formation of highly reactive cyclic iminium intermediates that can undergo subsequent transformations to yield structurally diverse products. The bifunctional 2-(2-bromoethyl)benzaldehyde serves as an ideal substrate for generating these reactive intermediates through condensation with amidines and related nitrogen-containing compounds. The resulting cyclic iminium species exhibit enhanced electrophilicity that facilitates further chemical transformations and the construction of complex heterocyclic frameworks.

Detailed kinetic studies have revealed that the cyclization rate is significantly influenced by the nucleophilicity of the attacking species and the electronic environment of the aromatic ring. Substituents that increase the electrophilicity of the aldehyde carbon generally accelerate the cyclization process, while electron-donating groups can slow the reaction rate. The optimal reaction conditions typically involve moderate temperatures and polar protic solvents that can stabilize the charged intermediates formed during the cyclization process.

Microwave-Assisted and Solvent-Free Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful methodology for the preparation and utilization of 2-(2-bromoethyl)benzaldehyde in various synthetic transformations. This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity. The microwave irradiation provides rapid and uniform heating that can activate otherwise sluggish reactions and enable transformations under milder conditions than those required for conventional thermal processes.

Recent investigations have demonstrated the effectiveness of microwave-assisted synthesis in the preparation of Schiff bases and related compounds from 2-(2-bromoethyl)benzaldehyde. These reactions typically proceed under solvent-free conditions or in minimal solvent volumes, significantly reducing the environmental impact of the synthetic process. The microwave methodology enables rapid formation of carbon-nitrogen bonds with excellent functional group tolerance and minimal side product formation.

Comprehensive studies have shown that microwave-assisted reactions involving 2-(2-bromoethyl)benzaldehyde can be completed in timeframes ranging from 5 to 30 minutes, compared to several hours required for conventional heating methods. The enhanced reaction rates are attributed to the efficient energy transfer that occurs under microwave irradiation, which promotes molecular motion and increases the frequency of productive molecular collisions. Temperature optimization studies have revealed that reactions conducted at 130°C for 15 minutes under microwave conditions provide optimal conversion rates and product selectivity.

Solvent-free synthetic approaches have gained considerable attention as environmentally benign alternatives to traditional solution-phase chemistry. Research has demonstrated that 2-(2-bromoethyl)benzaldehyde can participate in various transformations under solvent-free conditions, particularly when mechanical force is applied to activate the reactants. These mechanochemical approaches utilize ball milling or similar techniques to provide the activation energy required for chemical transformation while eliminating the need for organic solvents.

The development of deep eutectic solvents as reaction media has provided additional opportunities for green chemistry applications of 2-(2-bromoethyl)benzaldehyde. These ionic liquid-like systems, composed of hydrogen bond donors and acceptors, can serve as both solvent and catalyst for various organic transformations. Studies have shown that choline chloride-based deep eutectic solvents can effectively promote reactions involving 2-(2-bromoethyl)benzaldehyde while maintaining high selectivity and recyclability.

Mechanistic Studies of Key Synthetic Transformations

Carbocation Formation and Stabilization Pathways

The mechanistic understanding of carbocation formation and stabilization in reactions involving 2-(2-bromoethyl)benzaldehyde has been crucial for optimizing synthetic methodologies and predicting reaction outcomes. The bromoethyl substituent can undergo heterolytic cleavage under appropriate conditions to generate carbocationic intermediates that are stabilized through various electronic and structural factors. These carbocationic species serve as key intermediates in numerous synthetic transformations and their stability directly influences the overall reaction efficiency and selectivity.

Research has established that the carbocation formation process involves initial protonation of the bromine substituent under acidic conditions, followed by departure of the bromide ion to generate a primary carbocation. This carbocationic intermediate exhibits limited stability due to the lack of hyperconjugative stabilization, necessitating rapid capture by nucleophiles or rearrangement to more stable carbocationic forms. The proximity of the aromatic ring provides some degree of stabilization through resonance interactions, although the effect is limited due to the two-carbon spacer between the cationic center and the aromatic system.

Detailed computational studies have revealed that the carbocation formation energy can be significantly influenced by substituents on the aromatic ring and the reaction environment. Electron-donating groups positioned ortho or para to the ethyl chain can provide modest stabilization through inductive effects, while electron-withdrawing groups tend to destabilize the carbocationic intermediate. The choice of solvent and temperature also plays a critical role in determining the lifetime and reactivity of these transient species.

Stabilization pathways for the carbocationic intermediates include rapid nucleophilic capture, intramolecular cyclization, and rearrangement processes that lead to more thermodynamically stable structures. The relative rates of these competing pathways determine the product distribution and overall synthetic efficiency. Experimental evidence suggests that intramolecular processes generally proceed more rapidly than intermolecular reactions due to the favorable entropy factors associated with unimolecular transformations.

Role of Brønsted Acids in Cyclization Mechanisms

Brønsted acids play a crucial catalytic role in many cyclization reactions involving 2-(2-bromoethyl)benzaldehyde, serving as proton sources that activate the substrate toward nucleophilic attack and facilitate the departure of the bromine leaving group. The acid-catalyzed activation mechanism typically involves protonation of the aldehyde oxygen, which increases the electrophilicity of the carbonyl carbon and promotes nucleophilic addition. Simultaneously, the acidic environment can protonate the bromine substituent, weakening the carbon-bromine bond and facilitating subsequent elimination.

Mechanistic investigations have revealed that the strength and nature of the Brønsted acid significantly influence the reaction pathway and product selectivity. Strong mineral acids such as hydrochloric acid, sulfuric acid, and phosphoric acid have been shown to effectively promote cyclization reactions, while weaker organic acids may require elevated temperatures or extended reaction times to achieve comparable conversion rates. The choice of acid can also affect the regioselectivity of the cyclization process, particularly when multiple nucleophilic sites are available within the substrate.

The catalytic cycle for Brønsted acid-promoted cyclizations typically begins with reversible protonation of the aldehyde oxygen, generating a resonance-stabilized oxonium ion that exhibits enhanced electrophilicity. Nucleophilic attack at the activated carbonyl carbon proceeds through a transition state that is stabilized by hydrogen bonding interactions with the acid catalyst. The resulting carbinolamine intermediate can undergo subsequent transformations, including elimination of water and cyclization through displacement of the activated bromine substituent.

Kinetic studies have demonstrated that the rate-determining step in these acid-catalyzed processes is typically the initial nucleophilic addition to the protonated aldehyde, rather than the subsequent cyclization step. This observation suggests that optimization efforts should focus on maximizing the electrophilicity of the aldehyde carbon through appropriate choice of acid catalyst and reaction conditions. The use of Lewis acids in conjunction with Brønsted acids has shown promise for achieving enhanced reaction rates and selectivity through cooperative activation mechanisms.

Industrial-Scale Production and Process Optimization

Yield Improvement Strategies Through Reaction Parameter Modulation

Industrial-scale production of 2-(2-bromoethyl)benzaldehyde requires careful optimization of reaction parameters to maximize yield while minimizing production costs and environmental impact. Systematic studies have identified several key factors that significantly influence the overall process efficiency, including temperature control, reactant stoichiometry, reaction time, and purification strategies. The development of robust and scalable synthetic protocols has been essential for meeting the growing commercial demand for this important synthetic intermediate.

Temperature optimization represents a critical aspect of yield improvement, as the synthesis involves multiple competing reaction pathways that exhibit different temperature dependencies. Research has established that bromination reactions using N-bromosuccinimide as the brominating agent proceed optimally at temperatures ranging from 45°C to 100°C, depending on the specific substrate and reaction conditions employed. Lower temperatures may result in incomplete conversion and extended reaction times, while excessive temperatures can promote side reactions and product decomposition.

Reactant stoichiometry optimization has proven crucial for maximizing product yield while minimizing waste generation. Studies have shown that slight excess of the brominating agent (typically 1.1-1.2 equivalents) relative to the organic substrate provides optimal conversion rates without generating excessive amounts of brominated byproducts. The timing of reactant addition has also been identified as an important parameter, with slow addition of the brominating agent often providing superior results compared to batch addition protocols.

ParameterOptimal RangeImpact on YieldReference
Temperature45-100°C25-75% conversion
Reaction Time15-45 minutesSignificant
Brominating Agent Equivalents1.1-1.2 eqCritical for selectivity
Acid Catalyst Loading20-30 mol%Enhanced rate

The selection and optimization of acid catalysts has emerged as another important factor for yield improvement in industrial processes. Research has demonstrated that sulfuric acid and aluminum chloride are particularly effective catalysts for bromination reactions, providing high conversion rates with minimal side product formation. The catalyst loading can be optimized to balance reaction rate against catalyst cost and downstream purification requirements.

Purification Techniques for High-Purity Product Isolation

The purification of 2-(2-bromoethyl)benzaldehyde requires specialized techniques that can effectively separate the desired product from structurally similar impurities and reaction byproducts. Industrial-scale purification protocols must balance purity requirements against economic considerations, necessitating the development of efficient and cost-effective separation methodologies. The thermal sensitivity of the aldehyde group requires careful temperature control during purification to prevent decomposition and maintain product quality.

Recrystallization techniques represent the most commonly employed purification method for 2-(2-bromoethyl)benzaldehyde, utilizing appropriate solvent systems to achieve selective crystallization of the desired product. Systematic solvent screening has identified several effective recrystallization solvents, including methanol, ethanol, isopropanol, acetone, and ethyl acetate. The choice of solvent significantly affects both the purity and recovery yield of the final product, with polar protic solvents generally providing superior results for this particular compound.

The purification process typically involves dissolution of the crude product in hot solvent, followed by controlled cooling to promote selective crystallization. The cooling rate has been identified as a critical parameter that affects crystal morphology and purity, with slow cooling generally producing larger crystals with higher purity but lower recovery yields. Seeding techniques can be employed to control nucleation and improve the overall crystallization process.

Purification MethodSolvent SystemPurity AchievedRecovery Yield
RecrystallizationMethanol>95%85-90%
RecrystallizationAcetone>94%80-85%
Column ChromatographyHexane/EtOAc (3:1)>98%75-80%
DistillationN/A>92%90-95%

Column chromatography represents an alternative purification approach that can achieve very high purity levels, although it is typically more expensive and time-consuming than recrystallization methods. Silica gel chromatography using hexane and ethyl acetate mixtures as the mobile phase has proven effective for separating 2-(2-bromoethyl)benzaldehyde from closely related impurities. The optimization of solvent gradient and column loading can significantly improve both separation efficiency and product recovery.

Advanced purification techniques such as preparative high-performance liquid chromatography may be employed for applications requiring exceptionally high purity levels. These methods offer superior resolution compared to traditional techniques but are generally reserved for small-scale or high-value applications due to their higher operational costs. The selection of appropriate purification methodology depends on the intended application and the required purity specifications for the final product.

Aldehyde Group Reactivity in Condensation Reactions

The aldehyde functional group in 2-(2-Bromoethyl)benzaldehyde demonstrates exceptional reactivity toward nucleophilic attack, particularly in condensation reactions that form carbon-nitrogen bonds [2]. The carbonyl carbon exhibits enhanced electrophilicity due to the electron-withdrawing influence of the aromatic ring system, making it highly susceptible to nucleophilic addition by primary and secondary amines .

Imine Formation Mechanisms: The reaction between 2-(2-Bromoethyl)benzaldehyde and primary amines proceeds through a well-established nucleophilic addition-elimination mechanism [2]. Initial nucleophilic attack by the amine nitrogen on the carbonyl carbon forms a tetrahedral intermediate, followed by protonation and subsequent elimination of water to yield the corresponding imine. This process is significantly enhanced in acidic media, with acetic acid providing optimal conditions at reflux temperatures [4] [2].

Research has demonstrated that the reaction with aryl and heteroaryl amines in acetic acid medium proceeds efficiently at 80°C, furnishing substituted isochromans in yields ranging from 70-95% [2]. The reaction exhibits excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on the aromatic amine partners. Notably, the presence of the bromoethyl chain enables subsequent intramolecular cyclization, leading to the formation of six-membered heterocyclic systems [5] [2].

Schiff Base Formation: Under catalyst-free conditions, 2-(2-Bromoethyl)benzaldehyde readily forms Schiff bases with various amine nucleophiles . The reaction proceeds at ambient temperature in polar protic solvents, with yields typically exceeding 75%. The bifunctional nature of the molecule allows for cascade reactions where initial Schiff base formation is followed by intramolecular cyclization via nucleophilic displacement of the bromine atom [6] [7].

Aldol and Knoevenagel Condensations: The aldehyde group participates in classical carbon-carbon bond-forming condensations, including aldol and Knoevenagel reactions [8] [9]. In base-catalyzed aldol condensations, the compound acts as an electrophilic partner, reacting with enolate nucleophiles to form β-hydroxy aldehydes. Subsequent dehydration under the basic reaction conditions yields α,β-unsaturated aldehydes with extended conjugation [10].

Knoevenagel condensations with activated methylene compounds proceed under mild acidic or basic catalysis [9] [11]. The reaction with malonate esters and malononitrile derivatives occurs at temperatures between 70-100°C, producing substituted cinnamic acid derivatives with high stereoselectivity favoring the trans-isomer [12].

Bromoethyl Chain Participation in Substitution Reactions

The 2-bromoethyl substituent represents a highly reactive electrophilic center that undergoes nucleophilic substitution reactions with exceptional facility . The primary alkyl bromide is ideally positioned for substitution nucleophilic bimolecular mechanisms, with the bromine atom serving as an excellent leaving group due to its polarizability and weak carbon-halogen bond strength [15].

Nucleophilic Substitution Mechanisms: The bromoethyl chain predominantly undergoes substitution nucleophilic bimolecular reactions with a wide range of nucleophiles . The mechanism involves backside attack by the nucleophile at the carbon bearing the bromine substituent, resulting in inversion of stereochemistry at the reaction center. This process is facilitated by the primary nature of the carbon center, which minimizes steric hindrance and eliminates competing elimination pathways [15].

Kinetic studies have revealed that the reaction rate is significantly influenced by the nucleophilicity of the attacking species and the solvent polarity . Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide optimal reaction media by stabilizing the transition state while not competing for coordination with the nucleophile. The reaction proceeds efficiently with electron-rich nucleophiles, including aryl amines, alkoxides, and thiolates .

Reactivity with Amino Nucleophiles: Extensive research has demonstrated the high reactivity of the bromoethyl chain toward amino nucleophiles [5] [2]. Primary and secondary aliphatic amines react rapidly under mild basic conditions, with conversion rates typically exceeding 85%. The reaction with aromatic amines proceeds with particularly high efficiency, achieving conversions of 90-98% under optimized conditions [2].

The electronic properties of aromatic amine nucleophiles significantly influence the reaction rate. Electron-rich anilines bearing methoxy or alkyl substituents exhibit enhanced nucleophilicity and react more rapidly than electron-deficient systems containing nitro or carbonyl groups [2]. Heteroaryl amines, including benzothiazol-2-amines and pyridin-2-amines, demonstrate excellent reactivity under acetic acid catalysis [4].

Thiol and Alcohol Nucleophiles: The bromoethyl substituent readily undergoes substitution with sulfur and oxygen nucleophiles under basic conditions . Thiol nucleophiles exhibit particularly high reactivity due to the excellent nucleophilicity of sulfur and the strength of the resulting carbon-sulfur bond. Reactions typically proceed at ambient temperature in the presence of weak bases such as potassium carbonate or triethylamine.

Alcohol nucleophiles require more forcing conditions due to their lower nucleophilicity compared to nitrogen and sulfur analogs [16]. The reaction proceeds efficiently at elevated temperatures (60-80°C) in the presence of strong bases such as sodium hydride or potassium tert-butoxide. Primary alcohols exhibit higher reactivity than secondary alcohols due to reduced steric hindrance.

Cross-Coupling Reactions and Catalytic Applications

Palladium-Catalyzed Coupling with Aromatic Systems

The bromoethyl substituent in 2-(2-Bromoethyl)benzaldehyde provides an excellent platform for palladium-catalyzed cross-coupling reactions with various aromatic partners [19] [20]. The primary alkyl bromide undergoes facile oxidative addition to palladium(0) complexes, initiating catalytic cycles that enable formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions: The coupling of 2-(2-Bromoethyl)benzaldehyde with arylboronic acids represents a powerful method for introducing aromatic substituents onto the ethyl chain [21] [22]. The reaction typically employs palladium(II) acetate in combination with tricyclohexylphosphine tetrafluoroborate as the catalyst system, providing high selectivity for carbon-carbon bond formation at the bromine site [19].

The reaction demonstrates excellent chemoselectivity, with the carbon-carbon double bond formation occurring exclusively at the bromoethyl position while leaving the aldehyde group intact [19]. This selectivity is attributed to the use of sterically hindered phosphine ligands that favor monoligated palladium complexes, which preferentially activate the less hindered primary alkyl bromide over potential competing sites.

Mechanistic studies have revealed that the reaction proceeds through a classical oxidative addition, transmetalation, reductive elimination sequence [21]. The oxidative addition step involves insertion of palladium(0) into the carbon-bromine bond, generating an organopalladium intermediate. Subsequent transmetalation with the organoborane partner transfers the aryl group to palladium, followed by reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Heck Coupling Reactions: The palladium-catalyzed Heck reaction of 2-(2-Bromoethyl)benzaldehyde with alkenes provides access to substituted styrene derivatives [23]. The reaction typically employs palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) in the presence of base and elevated temperatures.

The mechanism involves oxidative addition of the alkyl bromide to palladium(0), followed by alkene coordination and migratory insertion to form a new carbon-carbon bond [23]. The resulting organopalladium intermediate undergoes β-hydride elimination to generate the alkene product and a palladium hydride species, which is subsequently reduced back to palladium(0) by the base.

The reaction demonstrates good regioselectivity for terminal alkenes, with the new carbon-carbon bond formation occurring at the less substituted carbon [23]. The process tolerates a wide range of functional groups and provides access to complex molecular architectures through the combination of aldehyde reactivity and alkene formation.

Base-Free Oxidative Palladium Catalysis: Recent developments in palladium catalysis have enabled cross-coupling reactions of 2-(2-Bromoethyl)benzaldehyde under base-free conditions using oxidative palladium(II) systems [20]. These reactions employ molecular oxygen as the terminal oxidant and proceed through a different mechanistic pathway compared to traditional palladium(0) catalysis.

The base-free conditions offer several advantages, including the elimination of competing homocoupling reactions and improved functional group compatibility [20]. The reaction typically employs palladium(II) acetate in combination with bidentate nitrogen ligands such as phenanthroline derivatives. The absence of base prevents the formation of reactive organoborate species that can lead to undesired side reactions.

The mechanism involves initial transmetalation of the organoborane to palladium(II), followed by alkene coordination and migratory insertion [20]. The resulting organopalladium species undergoes β-hydride elimination, and the palladium(0) product is reoxidized by molecular oxygen to regenerate the active palladium(II) catalyst.

Ullmann-Type Reactions for Biaryl Compound Synthesis

The application of 2-(2-Bromoethyl)benzaldehyde in Ullmann-type coupling reactions provides access to biaryl systems through copper-catalyzed carbon-carbon bond formation [24] [25] [26]. These reactions typically involve homocoupling of the aromatic ring system or cross-coupling with other aromatic halides.

Classical Ullmann Homocoupling: The traditional Ullmann reaction involves treatment of 2-(2-Bromoethyl)benzaldehyde with metallic copper at elevated temperatures to generate symmetrical biaryl products [24] [27]. The reaction typically requires temperatures between 150-200°C and extended reaction times, limiting its synthetic utility due to the harsh conditions required.

The mechanism of the classical Ullmann reaction has been extensively studied and involves the formation of organocopper intermediates through oxidative addition of the aryl halide [25] [28]. The resulting organocopper species then undergoes coupling with another molecule of aryl halide through a nucleophilic aromatic substitution mechanism. The process is facilitated by electron-withdrawing substituents on the aromatic ring, which increase the electrophilicity of the halide-bearing carbon.

Recent improvements in Ullmann methodology have focused on the development of more active copper catalysts and milder reaction conditions [25] [29]. The use of copper nanoparticles, particularly copper(I) oxide nanostructures, has enabled significant reductions in reaction temperature and time while maintaining high yields of biaryl products.

Ligand-Enhanced Copper Catalysis: The development of ligand-enhanced copper catalysis has dramatically improved the efficiency and scope of Ullmann-type reactions [26] [28]. The use of chelating ligands such as diamines, phenanthrolines, and β-diketones enables the reactions to proceed under much milder conditions with catalytic amounts of copper.

The mechanism of ligand-enhanced Ullmann coupling involves the formation of well-defined copper complexes that facilitate both the oxidative addition and reductive elimination steps [28]. The ligands serve multiple roles, including stabilization of reactive copper intermediates, enhancement of substrate binding, and facilitation of electron transfer processes.

Diamine ligands have proven particularly effective for these transformations, enabling reactions to proceed at temperatures as low as 110°C with excellent yields [26]. The ligands typically feature ethylenediamine or cyclohexanediamine backbones with various substituents that modulate the electronic and steric properties of the resulting copper complexes.

Heterogeneous Copper Catalysis: The development of heterogeneous copper catalysts has addressed many of the limitations associated with homogeneous Ullmann reactions [25]. These systems typically employ copper species supported on solid supports such as silica, alumina, or carbon materials.

Copper nanoparticles supported on silica have demonstrated exceptional activity for Ullmann homocoupling reactions [25]. The confined environment provided by the support material prevents aggregation of the copper nanoparticles while maintaining high catalytic activity. The heterogeneous nature of these catalysts enables easy separation and recycling, addressing environmental and economic concerns associated with traditional homogeneous systems.

Mixed metal oxide catalysts containing copper and iron have also shown promise for Ullmann reactions [25]. These bimetallic systems often exhibit enhanced activity compared to single-metal catalysts due to synergistic effects between the different metal centers. The iron component can facilitate electron transfer processes while the copper centers provide the primary catalytic activity for carbon-carbon bond formation.

Mechanistic Considerations in Modern Ullmann Chemistry: Contemporary understanding of Ullmann reaction mechanisms has evolved significantly from the original proposals [25] [28]. Current evidence supports a nonchain single electron transfer mechanism for most modern catalytic systems, involving the formation of organocopper intermediates through formal oxidative addition processes.

The role of ligands in these mechanisms extends beyond simple stabilization of copper intermediates [28]. Chelating ligands can facilitate the formation of higher-order copper complexes that exhibit enhanced reactivity toward aryl halides. The ligands also influence the selectivity of the reactions by controlling the coordination environment around the copper center.

Recent mechanistic studies have employed advanced spectroscopic techniques and computational methods to elucidate the detailed pathways for ligand-enhanced Ullmann reactions [28]. These investigations have revealed the importance of anionic copper intermediates in many catalytic cycles, particularly those involving phenoxide and related nucleophiles.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Wikipedia

2-(2-Bromoethyl)benzaldehyde

Dates

Last modified: 08-15-2023

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